Purity Specification: 96% (L-Chiral) vs. 95% (Racemic) Commercial Grades
((3-Chlorophenyl)sulfonyl)proline is commercially offered at two distinct purity and stereochemical specifications: a 96% L-enantiomer grade (Thermo Scientific/Alfa Aesar) and a 95% grade with unspecified stereochemistry (Sigma-Aldrich) . The 96% grade explicitly specifies the L-(2S) configuration , whereas the 95% grade is designated as ((3-chlorophenyl)sulfonyl)proline without stereochemical annotation , consistent with a racemic or undefined mixture. In contrast, the para-chloro isomer (1-[(4-chlorophenyl)sulfonyl]proline) is listed with “stereochemistry unknown” in major screening collections , and N-benzenesulfonyl-L-proline is typically available at unspecified analytical purity . For applications demanding stereochemical fidelity—such as chiral chromatography method development, asymmetric catalysis, or stereospecific biological assays—the 96% L-enantiomer grade provides a verifiable specification that lower-purity or undefined-stereochemistry alternatives cannot guarantee.
| Evidence Dimension | Purity and Stereochemical Definition |
|---|---|
| Target Compound Data | 96% purity, L-(2S) configuration specified (CAS 1164136-21-3) |
| Comparator Or Baseline | 95% purity, stereochemistry unspecified (same CAS); para-chloro isomer: stereochemistry unknown |
| Quantified Difference | 1% absolute purity difference; presence vs. absence of explicit L-configuration designation |
| Conditions | Vendor certificate of analysis specifications |
Why This Matters
Explicit chiral specification reduces risk of variable biological or chromatographic performance, directly impacting experimental reproducibility and procurement decision-making.
